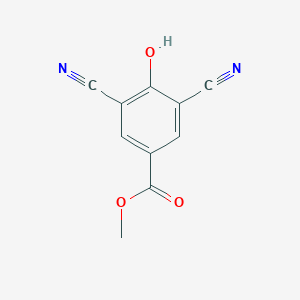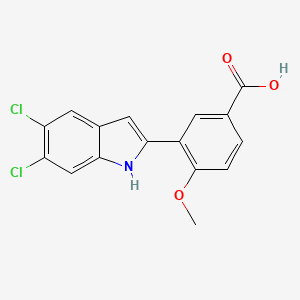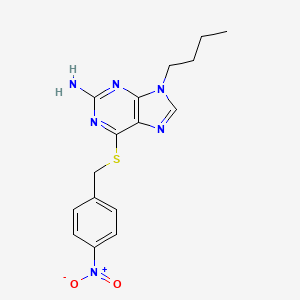
9-Butyl-6-((4-nitrobenzyl)thio)-9H-purin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Butyl-6-((4-nitrobenzyl)thio)-9H-purin-2-amine is a synthetic organic compound that belongs to the purine class of molecules. Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleic acids like DNA and RNA. This particular compound features a butyl group, a nitrobenzylthio group, and an amine group attached to the purine core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Butyl-6-((4-nitrobenzyl)thio)-9H-purin-2-amine typically involves multiple steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other precursors.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides.
Attachment of the Nitrobenzylthio Group: This step involves the nucleophilic substitution of a suitable leaving group on the purine core with 4-nitrobenzylthiol.
Amine Functionalization:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Substitution: The thioether linkage can be cleaved and substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, thiols, and other nucleophiles.
Major Products
Reduction of Nitro Group: 9-Butyl-6-((4-aminobenzyl)thio)-9H-purin-2-amine.
Substitution of Thioether: Various substituted purines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Novel Compounds: Used as an intermediate in the synthesis of other purine derivatives.
Catalysis: Potential use in catalytic processes due to its unique functional groups.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes that interact with purine derivatives.
DNA/RNA Studies: Used in studies involving nucleic acid analogs.
Medicine
Antiviral Agents: Potential use in the development of antiviral drugs.
Cancer Research: Investigated for its potential in cancer treatment due to its ability to interfere with nucleic acid metabolism.
Industry
Material Science:
Mecanismo De Acción
The mechanism of action of 9-Butyl-6-((4-nitrobenzyl)thio)-9H-purin-2-amine would depend on its specific application. In biological systems, it may act by:
Inhibiting Enzymes: Binding to the active site of enzymes that process purine derivatives.
Interfering with Nucleic Acids: Integrating into DNA or RNA strands and disrupting their function.
Comparación Con Compuestos Similares
Similar Compounds
6-Mercaptopurine: A purine analog used in cancer treatment.
Azathioprine: An immunosuppressive drug that is a derivative of 6-mercaptopurine.
Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.
Uniqueness
9-Butyl-6-((4-nitrobenzyl)thio)-9H-purin-2-amine is unique due to its specific functional groups, which may confer distinct chemical reactivity and biological activity compared to other purine derivatives.
Propiedades
Número CAS |
94093-92-2 |
|---|---|
Fórmula molecular |
C16H18N6O2S |
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
9-butyl-6-[(4-nitrophenyl)methylsulfanyl]purin-2-amine |
InChI |
InChI=1S/C16H18N6O2S/c1-2-3-8-21-10-18-13-14(21)19-16(17)20-15(13)25-9-11-4-6-12(7-5-11)22(23)24/h4-7,10H,2-3,8-9H2,1H3,(H2,17,19,20) |
Clave InChI |
SUMJYTWKVHRDRL-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C=NC2=C1N=C(N=C2SCC3=CC=C(C=C3)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


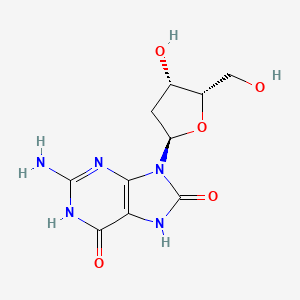
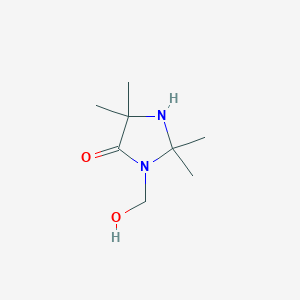


![N-(3-(benzo[d]thiazol-2-yl)phenyl)-9H-purin-6-amine](/img/structure/B12938354.png)
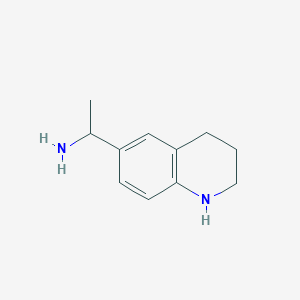

![tert-Butyl (S)-(6-oxa-2-azaspiro[3.4]octan-8-yl)carbamate](/img/structure/B12938369.png)
